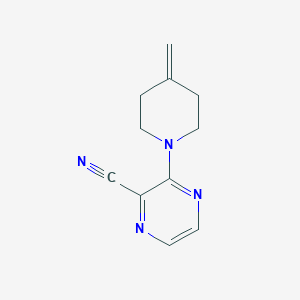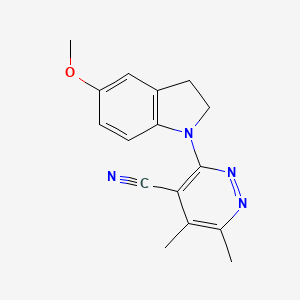![molecular formula C13H13N3O3 B7059552 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone](/img/structure/B7059552.png)
1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the oxazolone moiety. Common synthetic routes include:
Aminomethylation: : This involves the reaction of pyridopyrimidinethione with formaldehyde solution (37%) and different primary aromatic amines.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using nucleophiles or electrophiles.
Oxidation: : Potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as ammonia or amines, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : It is explored for its therapeutic potential in the development of new drugs.
Industry: : The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
1-(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,3-Dihydropyrido[2,3-d]oxazol-2-one: : This compound shares a similar oxazolone structure but lacks the methyl group.
1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone: : This compound has a thiophene group instead of the oxazole group.
These comparisons help in understanding the structural and functional differences that contribute to the unique properties of this compound.
Properties
IUPAC Name |
1-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-(1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-2-3-11-13(14-9)18-7-5-16(11)12(17)8-10-4-6-19-15-10/h2-4,6H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAHGUXSITVBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCO2)C(=O)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate](/img/structure/B7059473.png)
![2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059478.png)
![2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7059492.png)
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7059498.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide](/img/structure/B7059502.png)
![2-[4-(5-Bromo-6-methylpyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7059518.png)
![Methyl 6-[3-(dimethylcarbamoyl)piperidin-1-yl]-5-nitropyridine-2-carboxylate](/img/structure/B7059519.png)


![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7059541.png)
![2-[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B7059544.png)
![4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide](/img/structure/B7059551.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7059557.png)
